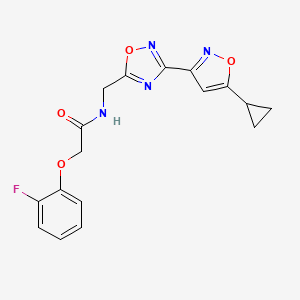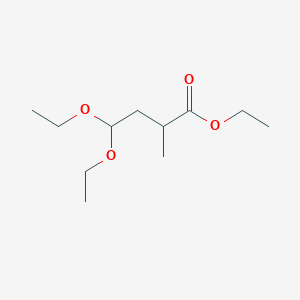
1-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-methyl-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an imidazole ring, a pyridazine ring, and a furan ring. These are all heterocyclic compounds, which means they contain atoms of at least two different elements as members of its rings . The compound also contains an amide group and a thioether group.
Molecular Structure Analysis
The presence of multiple heterocyclic rings in the compound suggests that it may have interesting electronic properties. The electron-donating properties of the nitrogen and oxygen atoms in the rings can have a significant effect on the overall electronic structure of the molecule .Applications De Recherche Scientifique
Antiprotozoal Agents
Research on structurally similar compounds, including those with furan components and imidazole carboxamides, has demonstrated significant potential in the development of antiprotozoal agents. For instance, compounds synthesized from 2-acetylfuran have shown strong DNA affinities and in vitro and in vivo activity against protozoal infections such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting a promising avenue for therapeutic applications in combating protozoal diseases (Ismail et al., 2004).
Synthesis of Heterocycles
The compound's structure is indicative of its utility in the synthesis of heterocyclic compounds, a core aspect of medicinal chemistry. Research has shown the successful synthesis of novel heterocycles, which are critical for the development of new therapeutic agents with potential applications in treating various diseases. This includes the creation of pyridazinones and phthalazinones starting from furan derivatives, showcasing the compound's role in generating bioactive molecules with potential for further pharmaceutical development (Koza et al., 2013).
Antimicrobial and Anticancer Activities
The structural motifs present in the compound, specifically the furan and imidazole rings, are commonly seen in molecules with significant biological activities. Synthesis efforts have led to the creation of molecules that exhibit promising antimicrobial and anticancer activities. For example, derivatives with furan and imidazole units have been synthesized and shown efficacy against various bacterial and fungal pathogens, as well as tumor cell lines, indicating the potential for developing new antimicrobial and anticancer agents (Kumar et al., 2013).
Amplifiers of Antitumor Agents
Research into compounds featuring furan and imidazole frameworks has also included their use as amplifiers of existing antitumor agents, demonstrating the compound's potential in enhancing the efficacy of current cancer treatments. This application underscores the importance of chemical modifiers in the development of more effective therapeutic strategies (Brown & Cowden, 1982).
Orientations Futures
Mécanisme D'action
Target of Action
It’s worth noting that compounds containing an imidazole moiety have a broad range of biological properties and can interact with various targets .
Mode of Action
The exact mode of action of this compound is currently unknown. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions would be dependent on the specific targets and mode of action of the compound.
Result of Action
Given the broad range of biological activities of imidazole derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular level.
Propriétés
IUPAC Name |
1-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-N-methylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S/c1-17-16(24)12-8-22(10-19-12)13-4-5-15(21-20-13)26-9-14(23)18-7-11-3-2-6-25-11/h2-6,8,10H,7,9H2,1H3,(H,17,24)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWUGWOKLJFJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

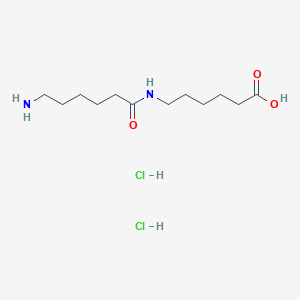
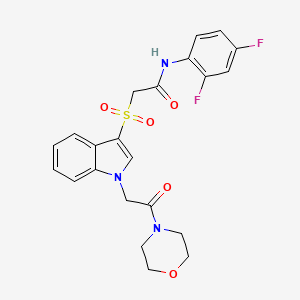
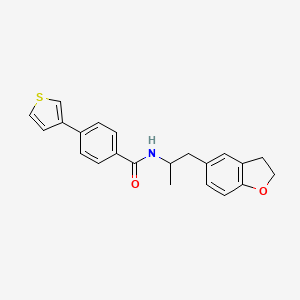
![2,6-dichloro-5-fluoro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2794827.png)
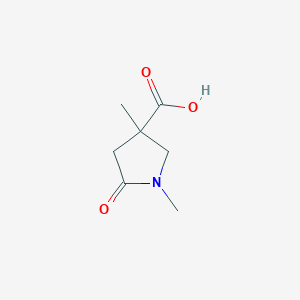

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2794835.png)
![1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone](/img/structure/B2794836.png)
![N-(3-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2794837.png)
![1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2794838.png)


